molecular formula C12H20O B12672446 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one CAS No. 84604-63-7

1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one

Cat. No.: B12672446
CAS No.: 84604-63-7
M. Wt: 180.29 g/mol
InChI Key: KCVALAPENKEXQL-UHFFFAOYSA-N
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Description

1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one (CAS 84604-63-7) is a cyclic ketone with a substituted cyclohexenyl backbone and a propan-1-one functional group. Its structure includes three methyl groups at the 3,5,5-positions of the cyclohexene ring, which confer steric bulk and influence its chemical reactivity and physical properties. This compound is part of a broader family of alkyl cyclic ketones, often investigated for applications in fragrances, pharmaceuticals, and organic synthesis .

Properties

CAS No.

84604-63-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one

InChI

InChI=1S/C12H20O/c1-5-11(13)10-6-9(2)7-12(3,4)8-10/h6,10H,5,7-8H2,1-4H3

InChI Key

KCVALAPENKEXQL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(CC(=C1)C)(C)C

Origin of Product

United States

Preparation Methods

Acylation of Trimethylcyclohexene Derivatives

One of the primary synthetic routes involves the acylation of 3,5,5-trimethyl-2-cyclohexene derivatives with appropriate acylating agents under Lewis acid catalysis.

  • Starting Material: 3,5,5-Trimethyl-2-cyclohexene or related cyclohexenols (e.g., 3,5,5-trimethyl-2-cyclohexen-1-ol)
  • Acylating Agent: Propanoyl derivatives or crotonic anhydride (for related compounds)
  • Catalysts: Lewis acids such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), zinc bromide (ZnBr2), or boron trifluoride etherate (BF3·OEt2)
  • Solvents: Hydrocarbon solvents like cyclohexane, n-hexane, or n-heptane are preferred to maintain anhydrous conditions and facilitate product isolation.

Typical Procedure:

  • The cyclohexene derivative is added slowly to a refluxing mixture of the Lewis acid catalyst, hydrocarbon solvent, and acylating agent at temperatures ranging from 60 to 120 °C.
  • After completion, the reaction mixture is cooled to ambient temperature (25–30 °C).
  • The cooled mixture is poured into an aqueous alkali carbonate solution (e.g., sodium carbonate or sodium bicarbonate) to neutralize the acid and quench the reaction.
  • The organic layer is separated, washed with water until neutral, dried over anhydrous sodium sulfate, and filtered.
  • The crude product is purified by fractional distillation under reduced pressure (e.g., 90 °C at 5 mm Hg) to yield the target ketone with high purity (typically >95% by GLC).

Synthesis via Cyclohexenol Intermediates

An alternative approach involves the transformation of 3,5,5-trimethyl-2-cyclohexen-1-ol to the ketone via acid-catalyzed rearrangement or etherification followed by oxidation.

  • Key Intermediate: (±)-3,5,5-trimethyl-2-cyclohexen-1-ol
  • Reagents: Isopropenyl methyl ether and pivalic acid under heating (e.g., 180 °C for 5 hours) in an autoclave under nitrogen atmosphere
  • Workup: The reaction mixture is neutralized with sodium carbonate aqueous solution, extracted with ether, washed, dried, and purified by silica gel chromatography and distillation.

This method yields the ketone with moderate to good yields (~50-56%) and allows for the preparation of enantiomerically enriched products when starting from optically active cyclohexenol precursors.

Reduction and Functional Group Transformations

The starting cyclohexene derivatives can be prepared from commercially available isophorone (3,5,5-trimethylcyclohex-2-en-1-one) by reduction methods, which then serve as substrates for further acylation or oxidation to the target ketone.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Temperature 60–120 °C (acylation), 180 °C (etherification) Controlled heating critical for selectivity
Catalyst ZnCl2, AlCl3, ZnBr2, BF3·OEt2 ZnCl2 preferred for yield and selectivity
Solvent Cyclohexane, n-hexane, n-heptane Dry solvents essential to avoid moisture impact
Moisture Content <1% preferred; >2% reduces yield significantly Moisture control critical for reaction efficiency
Reaction Time 30–95 minutes for addition; 5–20 minutes for aqueous workup Slow addition improves yield and purity
Purification Fractional distillation under reduced pressure Yields product with >95% purity

Research Findings and Yield Data

  • The acylation of 2,6,6-trimethyl-1-cyclohexene with crotonic anhydride in the presence of ZnCl2 and cyclohexane solvent yielded α-Damascone analogues (structurally related ketones) with yields around 70 g from 100 g starting material and purity of 95% by gas-liquid chromatography.
  • Moisture levels above 2% in the reaction mixture drastically reduce yields, highlighting the necessity of dry solvents and reagents.
  • The etherification and rearrangement method starting from cyclohexenol gave yields of 50-56% after chromatographic purification, with spectral data confirming the structure and purity of the product.
  • Enantiomeric purity can be controlled by using optically active starting materials, with enantiomeric excesses maintained through the synthetic steps.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Lewis Acid Catalyzed Acylation 3,5,5-Trimethyl-2-cyclohexene Crotonic anhydride, ZnCl2 60–120 °C, dry hydrocarbon solvent ~70 >95 Requires moisture control
Etherification & Rearrangement 3,5,5-Trimethyl-2-cyclohexen-1-ol Isopropenyl methyl ether, pivalic acid 180 °C, 5 hr, N2 atmosphere 50-56 High Allows enantiomeric control
Reduction from Isophorone Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) Sodium tetrahydroborate, acidic alumina Room temp, 48 hr 64 - Prepares cyclohexenol intermediate

Chemical Reactions Analysis

Types of Reactions

1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanone side chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized as a solvent and intermediate in the production of coatings, adhesives, and fragrances.

Mechanism of Action

The mechanism of action of 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Cyclohexenone Derivatives

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Key Applications/Properties
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one 84604-63-7 3,5,5-Trimethylcyclohexenyl + propanone Fragrance intermediates, synthetic precursors
Isophorone 78-59-1 3,5,5-Trimethylcyclohex-2-enone (lacks propanone chain) Solvent, polymer production
2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one 84604-47-7 Additional methyl group on propanone chain Enhanced lipophilicity, specialized synthesis
Nerone (1-[2-Methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]propan-1-one) N/A Isopropyl substituent at position 5 Fragrance component, volatility modulation
1-(1-Cyclohexenyl)-2-methylpropan-1-one 56922-88-4 Simpler cyclohexenyl ring + methylpropanone Intermediate in organic synthesis

Functional Group Variations

  • Propanone vs. Ethanone: The propanone chain in the target compound increases molecular weight (C12H20O) compared to ethanone derivatives like 1-(3,5,6-trimethylcyclohex-3-en-1-yl)ethanone (C11H18O), affecting solubility and reactivity .
  • Substituent Effects : The 3,5,5-trimethyl groups enhance steric hindrance, reducing electrophilic attack compared to less substituted analogues like 3-(1-propenyl)-2-cyclohexen-1-one (C9H12O) .

Physicochemical Properties

Comparative Data Table

Property Target Compound Isophorone Nerone (Analog) 1-(1-Cyclohexenyl)-2-methylpropan-1-one
Molecular Formula C12H20O C9H14O C13H20O C10H16O
Molecular Weight (g/mol) 180.29 138.21 192.30 152.23
Boiling Point (°C) Not reported 215–220 ~240 (estimated) 230–235
Solubility Lipophilic Miscible in organic solvents Low water solubility Moderate in ethanol
Key Reactivity α-Coupling reactions Oxidation to dicarboxylic acids Esterification Aldol condensations

Reactivity Insights

  • The target compound’s α-position to the ketone is reactive in coupling reactions, similar to halogenated propanones like 1-(3-bromo-4-chlorophenyl)propan-1-one, which undergo nucleophilic substitution .
  • Unlike isophorone, the propanone chain enables participation in multi-step syntheses, such as forming hybrid molecules via alkylation (e.g., ibuprofen hybrids in ).

Biological Activity

1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one, also known as 3,5,5-trimethyl-2-cyclohexen-1-one, is a compound with notable biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • CAS Number : 16695-73-1
  • IUPAC Name : 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its toxicity, antimicrobial properties, and potential therapeutic uses.

Toxicity Studies

  • Acute Toxicity :
    • Inhalation studies in rats showed a median lethal concentration (LC50) of 7000 mg/m³. Clinical signs included respiratory irritation and potential for coma at high doses (≥5000 mg/m³) .
    • Repeated dose studies indicated a reduction in body weight gain in male rats at higher dosages (233.8 mg/kg bw/day), with a NOAEL (No Observed Adverse Effect Level) of 102.5 mg/kg bw/day for males and 311.8 mg/kg bw/day for females .
  • Genotoxicity :
    • The compound did not exhibit mutagenic activity in several Ames tests using Salmonella typhimurium. In vivo studies also indicated no significant DNA binding or repair activity at toxic concentrations .

Antimicrobial Properties

Research has indicated that compounds similar to 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one may possess antimicrobial properties due to their ability to disrupt bacterial membranes. For instance:

Study on Inhalation Toxicity

A study conducted on Wistar rats exposed to varying concentrations of the compound demonstrated that prolonged exposure led to respiratory irritation and lung congestion. The study highlighted the importance of monitoring exposure levels in industrial settings where this compound is used .

Aroma Extract Analysis

In aroma extract dilution analysis of raspberries (Rubus idaeus), the compound was identified as a significant component contributing to the aroma profile. This suggests potential applications in food flavoring and fragrance industries .

Summary Table of Biological Effects

Biological Activity Findings
Acute ToxicityLC50 = 7000 mg/m³; respiratory irritation observed
NOAEL102.5 mg/kg bw/day (males); 311.8 mg/kg bw/day (females)
GenotoxicityNo mutagenic activity detected
Antimicrobial PotentialSimilar compounds show membrane disruption effects

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves aldol condensation or Claisen-Schmidt reactions. For example, analogous ketones are synthesized using ethanol as a solvent with catalytic thionyl chloride (SOCl₂) to promote cyclization . Temperature control (e.g., maintaining 60–80°C) and stoichiometric ratios of precursors (e.g., substituted acetophenones) are critical for minimizing side products. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the target compound.

Q. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, particularly for distinguishing between cyclohexenyl isomers . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., ketone C=O stretches at ~1700 cm⁻¹). X-ray crystallography, as demonstrated in studies of structurally similar enones, provides definitive stereochemical assignments .

Q. What safety protocols are recommended for handling 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one in laboratory settings?

  • Methodological Answer : Consult Safety Data Sheets (SDS) for analogous cyclohexenyl ketones, which recommend using nitrile gloves, fume hoods, and flame-resistant lab coats. The compound’s potential volatility requires storage in airtight containers under inert gas (e.g., N₂). Spill management should follow protocols for organic ketones, using vermiculite or sand for absorption .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability while minimizing degradation of intermediates?

  • Methodological Answer : Degradation of reactive intermediates (e.g., enolates) can be mitigated by employing low-temperature (−78°C) lithiation or using stabilizing agents like tetrahydrofuran (THF). Continuous-flow reactors may enhance scalability by reducing exposure to ambient conditions . For thermally sensitive steps, inline cooling systems (e.g., jacketed reactors) prevent exothermic side reactions.

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize using differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate solubility data via HPLC with standardized mobile phases .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cycloaddition or oxidation reactions. Molecular dynamics simulations assess solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways. Validate predictions using kinetic studies (e.g., rate constant measurements via UV-Vis spectroscopy) .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound in catalytic applications?

  • Methodological Answer : Single-crystal X-ray diffraction paired with Hammett σ constants quantifies electronic effects of substituents on the cyclohexenyl ring. Electrochemical methods (cyclic voltammetry) correlate redox behavior with catalytic activity in oxidation reactions. Compare with analogs like 1-(4-methoxyphenyl)ethan-1-one to isolate steric vs. electronic contributions .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term studies?

  • Methodological Answer : Accelerated stability testing under varying pH (2–12) and temperature (25–60°C) identifies degradation products via LC-MS. For hydrolytic degradation, buffer solutions simulate aqueous environments. Arrhenius modeling extrapolates shelf-life predictions. Stabilizers like antioxidants (e.g., BHT) can be evaluated for efficacy .

Key Considerations for Experimental Design

  • Sample Degradation : Organic degradation during prolonged experiments (e.g., 9-hour assays) can skew results. Implement real-time monitoring via inline spectroscopy or stabilize samples with cryogenic cooling .
  • Data Reproducibility : Use certified reference materials (CRMs) for calibration and adhere to ICH guidelines for analytical validation .

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